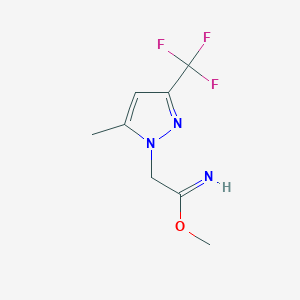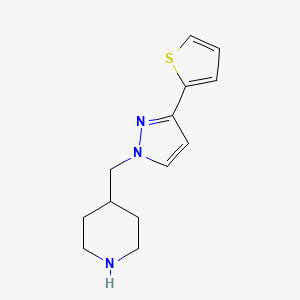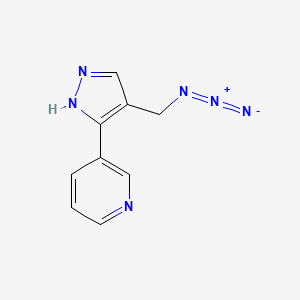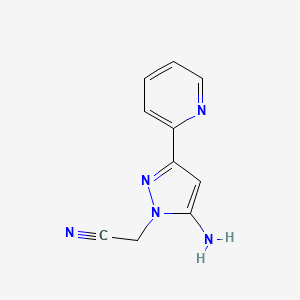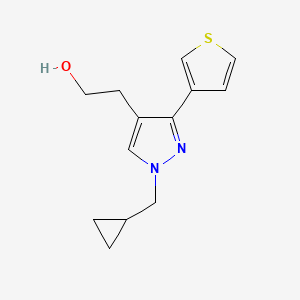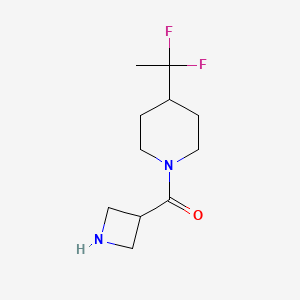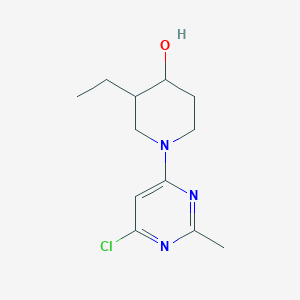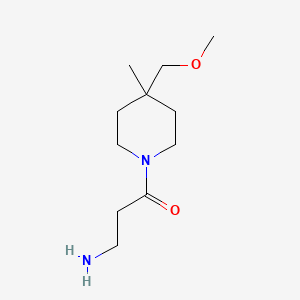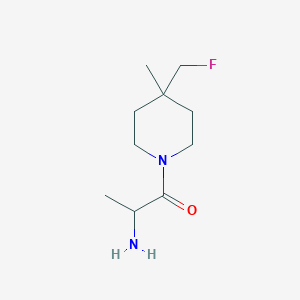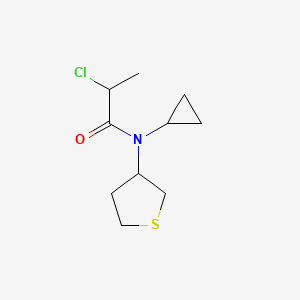
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Overview
Description
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was synthesized through a five-step substitution reaction .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a tetrahydrothiophen-3-yl group, and a propanamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.76 . Additional physical and chemical properties were not found in the search results.Scientific Research Applications
Neuroprotective Agents and Alzheimer's Disease
- Research has identified N-acylaminophenothiazines as neuroprotective agents that exhibit multifunctional activities for the potential treatment of Alzheimer's disease. These compounds, derived from a similar structural class, selectively inhibit butyrylcholinesterase, protect neurons against free radical damage, show low toxicity, and can penetrate the CNS. Such findings suggest the potential therapeutic applications of structurally related compounds in neurodegenerative diseases (González-Muñoz et al., 2011).
Antimicrobial and Antifungal Activities
- Certain derivatives, like arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, have been explored for their antimicrobial properties. This research underlines the potential of similar compounds in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
- Novel thiazole derivatives, including compounds structurally related to the query chemical, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This indicates the potential application of these compounds in antimicrobial therapy and possibly in cancer research (Dawbaa et al., 2021).
Catalysis and Organic Synthesis
- In the field of organic synthesis, tetrahydrothiophene, a moiety related to the query compound, has been utilized as a catalyst for the synthesis of benzo[n.1.0]bicycloalkanes. This showcases the role of such compounds in facilitating chemical reactions with high stereoselectivity and yields (Ye et al., 2007).
Material Science and Optical Properties
- N-(2-Chlorophenyl)-(1-Propanamide) and its derivatives have been studied for their electro-optic and non-linear optical materials, indicating their potential application in optical technologies and materials science (Prabhu et al., 2000).
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c1-7(11)10(13)12(8-2-3-8)9-4-5-14-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQNWJWNRIYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



